molecular formula C7H15NO3S B13971593 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide

3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13971593
M. Wt: 193.27 g/mol
InChI Key: DESFMEVMXCADGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. The structure of this compound includes a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which consists of a sulfonyl functional group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyltetrahydro-2H-pyran-4-amine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3,5-dimethyltetrahydro-2H-pyran-4-amine in an organic solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
  • Slowly add sulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, thiols

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfonic acids, thiols

    Substitution: Various substituted sulfonamides

Scientific Research Applications

3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, ultimately leading to their death. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby competitively inhibiting its activity.

Comparison with Similar Compounds

3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide can be compared with other similar compounds, such as:

    3,3-Dimethyltetrahydro-2H-pyran-4-amine: This compound lacks the sulfonamide group and has different chemical properties and applications.

    3,3-Dimethyltetrahydro-2H-pyran-4-ol: This compound contains a hydroxyl group instead of a sulfonamide group, leading to different reactivity and uses.

    3,5-Dimethyltetrahydro-2H-pyran-4-sulfonic acid: This compound is an oxidized form of the sulfonamide and has distinct chemical behavior.

The uniqueness of this compound lies in its specific combination of the tetrahydropyran ring and the sulfonamide group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

3,5-dimethyloxane-4-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-5-3-11-4-6(2)7(5)12(8,9)10/h5-7H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

DESFMEVMXCADGD-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(C1S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.